

# Physicochemical properties of 5-(Bromomethyl)benzo[d]oxazole

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## Compound of Interest

Compound Name: 5-(Bromomethyl)benzo[d]oxazole

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An In-depth Technical Guide to **5-(Bromomethyl)benzo[d]oxazole**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5-(Bromomethyl)benzo[d]oxazole**, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, reactivity, and applications, with a focus on its utility in drug discovery and development.

## Core Compound Data and Physicochemical Properties

**5-(Bromomethyl)benzo[d]oxazole** is a substituted aromatic compound featuring a fused benzene and oxazole ring system. The presence of a reactive bromomethyl group makes it a valuable intermediate for introducing the benzoxazole moiety into more complex molecular architectures.<sup>[1][2]</sup> The benzoxazole core is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including antifungal, antioxidant, antitumoral, and antiparasitic properties.<sup>[1][3]</sup>

## Chemical Identifiers

Identifier	Value
CAS Number	181038-98-2[4][5][6]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO[4][5][7]
Synonyms	5-Bromomethyl-benzooxazole, 5-(bromomethyl)-1,3-benzoxazole[5][8]
Canonical SMILES	<chem>C1=CC2=C(C=C1CBr)N=CO2</chem> [6]
InChI	InChI=1S/C8H6BrNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2[8]

## Physicochemical Data

The following table summarizes the key physicochemical properties of **5-(Bromomethyl)benzo[d]oxazole**. Note that some values are predicted based on computational models.

Property	Value	Source
Molecular Weight	212.04 g/mol	[4][5][6]
Boiling Point	279.5 ± 15.0 °C (Predicted)	[4][5]
Density	1.642 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4][5]
pKa	0.29 ± 0.10 (Predicted)	[5]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C.	[4][5][6]

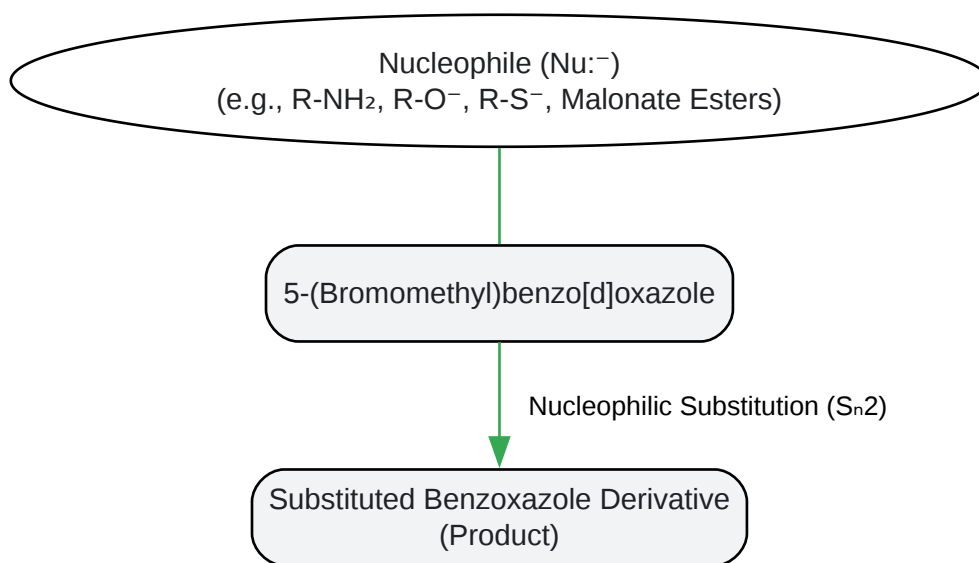
## Spectral Data

Detailed spectral data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, HPLC, and LC-MS, are typically available from commercial suppliers upon request.[6][7] This data is crucial for structure confirmation and purity assessment.

## Reactivity and Synthetic Utility

The synthetic value of **5-(Bromomethyl)benzo[d]oxazole** is primarily derived from the reactivity of the bromomethyl group.[9] This group is an excellent electrophile, making the compound susceptible to nucleophilic substitution reactions.

The bromide ion is a good leaving group, which facilitates the displacement by a wide range of nucleophiles.[10] This reactivity allows for the facile C-alkylation of stabilized carbanions (e.g., from malonates), amines, alkoxides, and thiols, leading to the formation of diverse derivatives.  
[9][11]



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**Caption:** General workflow for the reactivity of **5-(Bromomethyl)benzo[d]oxazole**.

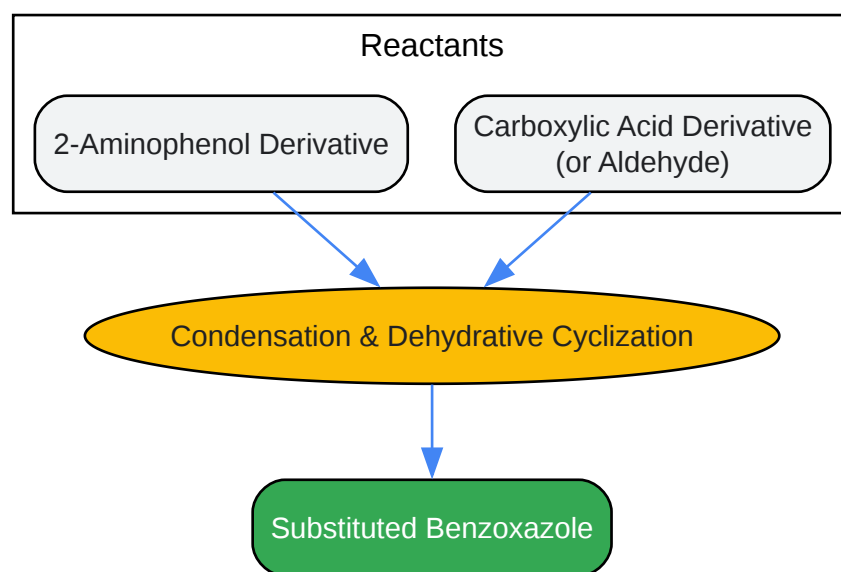
This versatile reactivity makes it an essential building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents.[9][12]

## Experimental Protocols

While specific, peer-reviewed synthesis protocols for **5-(Bromomethyl)benzo[d]oxazole** are not readily available in the provided search results, general methods for benzoxazole synthesis and subsequent reactions can be described.

## General Synthesis of the Benzoxazole Core

The benzoxazole scaffold is typically synthesized via the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative. Alternative methods involve the reaction with aldehydes followed by oxidative cyclization.<sup>[13][14]</sup>



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**Caption:** Generalized synthetic pathway for the benzoxazole core structure.

## General Protocol for Nucleophilic Substitution

The following is a generalized protocol for reacting **5-(Bromomethyl)benzo[d]oxazole** with a generic nucleophile, such as a primary amine.

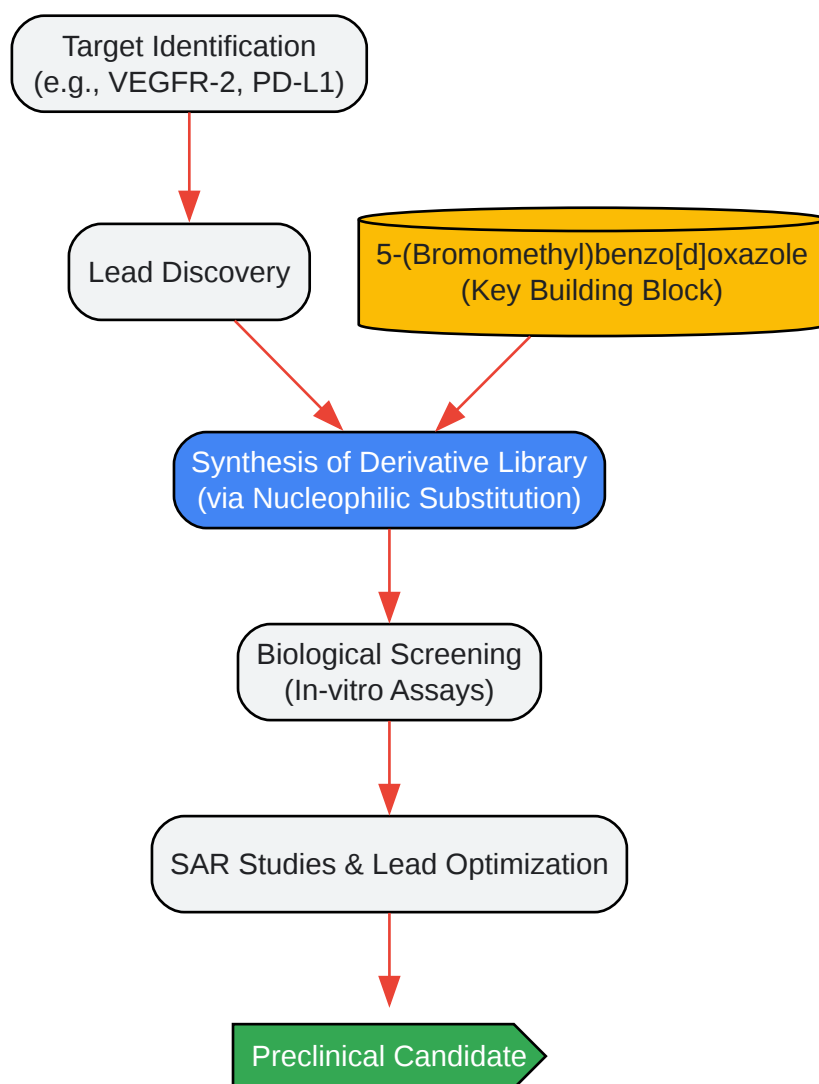
- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve **5-(Bromomethyl)benzo[d]oxazole** (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or THF).
- **Addition of Reagents:** Add the primary amine nucleophile (1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) to the solution.
- **Reaction Conditions:** Stir the reaction mixture at an appropriate temperature (ranging from room temperature to gentle heating, e.g., 50°C) for a period of 2 to 12 hours.<sup>[10]</sup>

- **Monitoring:** Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction (e.g., with water) and extract the product into a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the desired N-substituted derivative.[\[10\]](#)

## Applications in Drug Development

The benzoxazole moiety is a cornerstone in medicinal chemistry, with derivatives showing promise as inhibitors for various biological targets.[\[3\]](#)[\[15\]](#) Recent research has highlighted benzoxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anti-angiogenic cancer therapy and as dual inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways.[\[15\]](#)[\[16\]](#)

**5-(Bromomethyl)benzo[d]oxazole** serves as a critical starting material in the workflow for discovering such novel therapeutic agents. Its defined reactive site allows for the systematic synthesis of a library of derivatives, which can then be screened for biological activity against a specific target.



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